N-(3-chloro-4-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
CAS No.: 1226429-18-0
Cat. No.: VC7332191
Molecular Formula: C20H25ClN4O2
Molecular Weight: 388.9
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1226429-18-0 |
|---|---|
| Molecular Formula | C20H25ClN4O2 |
| Molecular Weight | 388.9 |
| IUPAC Name | N-(3-chloro-4-methylphenyl)-2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide |
| Standard InChI | InChI=1S/C20H25ClN4O2/c1-13-6-8-25(9-7-13)20-22-15(3)10-19(24-20)27-12-18(26)23-16-5-4-14(2)17(21)11-16/h4-5,10-11,13H,6-9,12H2,1-3H3,(H,23,26) |
| Standard InChI Key | OGDHJBXPMHCBLT-UHFFFAOYSA-N |
| SMILES | CC1CCN(CC1)C2=NC(=CC(=N2)OCC(=O)NC3=CC(=C(C=C3)C)Cl)C |
Introduction
Synthesis
Although specific synthesis pathways for this compound are not directly available, its preparation likely involves:
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Step 1: Amination
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The starting material could be a substituted aniline derivative (e.g., 3-chloro-4-methylaniline).
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Reaction with a chloroacetate derivative under basic conditions forms the acetamide backbone.
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Step 2: Pyrimidine Coupling
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The pyrimidine ring (6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-ol) can be synthesized separately using standard pyrimidine chemistry.
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Etherification between the pyrimidine hydroxyl group and the acetamide precursor completes the structure.
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General Reaction Scheme:
\text{C_6H_5Cl-NH_2} + \text{CH_2ClCOOR} \xrightarrow{\text{Base}} \text{Amide Intermediate}
Medicinal Chemistry
Compounds with similar structures often exhibit biological activity due to their ability to interact with enzymes or receptors. The following are potential areas of interest:
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Anticancer Activity: Substituted pyrimidines are known for inhibiting kinases involved in cancer cell proliferation.
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Antimicrobial Properties: The presence of aromatic chlorine and amide groups could enhance antimicrobial efficacy.
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Neuropharmacology: Piperidine derivatives are common in drugs targeting central nervous system disorders.
Analytical Characterization
To confirm its structure and purity, the following methods would be employed:
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Nuclear Magnetic Resonance (NMR):
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NMR for hydrogen environments.
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NMR for carbon skeleton analysis.
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Mass Spectrometry (MS):
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To determine molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR):
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Identification of functional groups like amides () and ethers ().
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X-Ray Crystallography:
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For detailed structural elucidation and confirmation of stereochemistry.
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Related Compounds and Research Trends
Similar compounds have been studied extensively for their biological activities:
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Pyrimidine Derivatives:
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Acetamides:
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Piperidine Substituents:
Table: Comparison with Related Compounds
| Compound | Key Features | Applications |
|---|---|---|
| N-(3-chloro-4-methylphenyl)-acetamides | Chlorinated aromatic group | Antimicrobial, anticancer |
| Pyrimidinyl ethers | Pyrimidine core with ether linkage | Kinase inhibitors |
| Piperidine-substituted derivatives | Lipophilic piperidine group | CNS-active drugs |
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